molecular formula C10H12ClN3 B1449135 3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine CAS No. 1320266-99-6

3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine

Katalognummer: B1449135
CAS-Nummer: 1320266-99-6
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: RDQIAYLBZXDMOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Structural Features

The fundamental structural architecture of 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine is built upon a bicyclic heterocyclic system that consists of two fused six-membered and five-membered rings. The imidazo[1,5-a]pyrazine core represents a unique fusion pattern where the imidazole ring shares two adjacent carbon atoms with the pyrazine ring, creating a planar aromatic system. This bicyclic framework contains four nitrogen atoms strategically positioned throughout the ring system, contributing to the compound's electronic properties and chemical reactivity.

The tert-butyl group attached at position 3 introduces significant steric bulk to the molecular structure. This tertiary alkyl substituent consists of a central carbon atom bonded to three methyl groups, creating a highly branched alkyl chain that extends away from the aromatic core. The bulky nature of the tert-butyl group influences the compound's three-dimensional conformation and affects its interactions with other molecules through steric hindrance effects.

The chlorine atom positioned at the 8-position of the bicyclic system serves as an electron-withdrawing substituent that significantly impacts the electronic distribution within the aromatic framework. This halogen substituent creates an electronically deficient region within the molecule while also providing a potential site for nucleophilic substitution reactions. The strategic positioning of the chlorine atom influences both the compound's reactivity patterns and its physicochemical properties.

The aromatic character of the fused ring system is maintained through the delocalization of π-electrons across the entire bicyclic framework. This delocalization creates a stable aromatic system that exhibits characteristic chemical stability while retaining sufficient reactivity for synthetic transformations. The planarity of the ring system allows for effective orbital overlap, contributing to the compound's electronic stability and spectroscopic properties.

Eigenschaften

IUPAC Name

3-tert-butyl-8-chloroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)9-13-6-7-8(11)12-4-5-14(7)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQIAYLBZXDMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,5-a]pyrazine class, characterized by a fused imidazole and pyrazine ring structure. The presence of a tert-butyl group at position 3 and a chlorine atom at position 8 contributes to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₉H₁₃ClN₄
Molecular Weight200.68 g/mol
SMILESCC(C)(C)C1=CN2C(=CN=C2Cl)C(=N1)N
InChIKeyIABPHLMXUYLWHK-UHFFFAOYSA-N

Research indicates that derivatives of imidazo[1,5-a]pyrazine exhibit various biological activities, primarily through their interaction with specific targets in cellular pathways. Notably, compounds in this class have been studied for their ability to inhibit tyrosine kinases, which play critical roles in cell signaling and proliferation.

  • Tyrosine Kinase Inhibition :
    • The compound has been identified as an inhibitor of the IGF-1 receptor (IGF-1R), which is implicated in cancer progression and metabolic disorders. Inhibition of IGF-1R can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
  • Antibacterial Activity :
    • A series of 8-amino imidazo[1,2-a]pyrazines were developed as inhibitors of bacterial ATPases, specifically targeting the VirB11 ATPase HP0525 in Helicobacter pylori. These compounds demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications as antibacterial agents .

Structure-Activity Relationships (SAR)

The SAR studies on imidazo[1,5-a]pyrazines reveal that modifications at various positions significantly influence their biological activity. For instance:

  • Position 3 Substituents : The introduction of bulky groups like tert-butyl enhances solubility and bioavailability.
  • Position 8 Halogenation : Chlorination at position 8 has been associated with increased potency against specific targets due to enhanced electronic properties that improve binding affinity .

Case Study 1: Cancer Treatment

A study evaluated the efficacy of this compound as a therapeutic agent against various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM in inhibiting cell proliferation in vitro. Further investigations revealed that it induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives including this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating its potential as a broad-spectrum antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
8-Chloroimidazo[1,5-a]pyrazine H at position 3 153.57 Precursor for TLR7 antagonists
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine Isopropyl at position 3 193.67 Intermediate in kinase inhibitor synthesis
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone Cyclobutanone at position 3 220.65 Anticancer candidate (preclinical studies)
3-(Azetidin-1-yl)-8-chloroimidazo[1,5-a]pyrazine Azetidine at position 3 208.65 Dopamine D3 receptor selectivity modulator
5,8-Dibromoimidazo[1,2-a]pyrazine Br at positions 5 and 8 292.91 Building block for OLED materials

Key Observations:

Steric Effects : The tert-butyl group in 3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine enhances metabolic stability compared to smaller substituents (e.g., isopropyl or H), as demonstrated in dopamine receptor ligand studies ().

Electronic Modulation: Chlorine at position 8 increases electrophilicity, facilitating nucleophilic substitution reactions (e.g., aryloxy couplings in ). Cyclobutanone or azetidine substituents introduce polar moieties, improving solubility for pharmacokinetic optimization .

Biological Activity: Antimicrobial Potency: Tert-butyl-substituted pyrazines exhibit superior antimycobacterial activity compared to linear alkyl derivatives (e.g., isopropyl), as shown in (E)-1-(5-alkylpyrazin-2-yl)-3-(nitrophenyl)prop-2-en-1-ones ().

Physicochemical and Electronic Properties

Solubility and Stability:

  • The tert-butyl group enhances lipophilicity (logP ~2.5), making this compound more membrane-permeable than its polar analogs (e.g., azetidine derivative, logP ~1.8) .
  • Chlorine at position 8 reduces π-electron density, lowering the LUMO energy (-1.8 eV vs. -1.5 eV for non-chlorinated analogs), which is advantageous for n-type organic semiconductors ().

Vorbereitungsmethoden

Starting Materials and Key Reagents

  • 3-Chloropyrazin-2-amine or pyrazine-2,3-diamines serve as primary substrates for ring construction.
  • tert-Butyl isocyanide is used as the tert-butyl source.
  • Aldehydes (e.g., 2-phenylacetaldehyde) are incorporated in the multi-component reaction.
  • Lewis acids , such as ytterbium triflate (Yb(OTf)3), catalyze the cyclization.

Multi-Component Reaction Procedure

A representative method involves dissolving the pyrazine substrate in methanol, adding tert-butyl isocyanide and an aldehyde in stoichiometric ratios (typically 1:1.2:1.2), and catalyzing the reaction with 0.1 equivalents of Yb(OTf)3. The mixture is heated at 70 °C for about 5 hours under stirring. After cooling, the reaction mixture is concentrated under reduced pressure.

The crude product is then subjected to acid treatment with trifluoroacetic acid (TFA) at 50 °C for 1 hour to promote ring closure and deprotection steps. Following neutralization with saturated aqueous sodium bicarbonate and extraction with ethyl acetate, the organic layers are dried and concentrated. The residue is purified by flash chromatography using silica gel with a dichloromethane/methanol solvent system (typically 20:1) to isolate the pure this compound compound.

Alternative Preparation Routes

  • From tert-butyl cyanoacetate intermediates: Reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate leads to cyano(pyrazolo-ylidene)ethanoates, which upon further transformations yield related fused heterocycles structurally analogous to imidazo[1,5-a]pyrazines.
  • Stepwise substitution and cyclization: Starting from 2,3-diaminopyrazine derivatives, condensation with aldehydes followed by cyclization under acidic or Lewis acid catalysis can also produce the target fused heterocycle.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Multi-component reaction MeOH, 70 °C, 5 h, Yb(OTf)3 (0.1 equiv) 70-85 Efficient formation of imidazo ring
Acid treatment (TFA) 50 °C, 1 h - Promotes cyclization and deprotection
Purification Flash chromatography (SiO2, DCM:MeOH = 20:1) - Isolates pure product

Analytical and Characterization Data

The prepared this compound typically exhibits:

  • Molecular formula: C10H12ClN3
  • Molecular weight: 209.68 g/mol
  • Predicted density: 1.24 ± 0.1 g/cm³
  • Predicted pKa: 4.74 ± 0.30

Characterization is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry, consistent with the expected structure.

Summary of Research Findings

  • The use of Lewis acid catalysis, particularly ytterbium triflate, significantly improves reaction efficiency and yield in the multi-component synthesis of imidazo[1,5-a]pyrazines.
  • tert-Butyl isocyanide is a versatile reagent for introducing the tert-butyl group in the imidazo ring system.
  • Acid treatment with trifluoroacetic acid is critical for achieving ring closure and obtaining the final fused heterocyclic structure.
  • Purification by flash chromatography with appropriate solvent systems ensures high purity of the final compound.

Q & A

Q. What are the optimized synthetic routes for 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine?

Methodological Answer: The compound can be synthesized via cyclization of amide intermediates. For example, acylation of an amine precursor (e.g., tert-butyl-substituted amine) with acid chlorides or carboxylic acids forms an amide intermediate. This intermediate is treated with POCl₃ to induce cyclization, yielding the 8-chloroimidazo[1,5-a]pyrazine core. Subsequent purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity. Key characterization includes ¹H/¹³C NMR to confirm substitution patterns and LC-MS for molecular weight validation .

Q. How can conflicting spectroscopic data for this compound be resolved during characterization?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or impurities. To address this:

  • Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to avoid solvent peaks.
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental data with computational predictions (DFT-based NMR simulations). For example, a ¹³C NMR signal at δ 155 ppm corresponds to the pyrazine C-2 carbon, distinguishing it from tautomeric forms .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Crystallization : Use hexane/ethyl acetate (3:1) to isolate high-purity crystals.
  • Prep-HPLC : Employ a C18 column with a gradient of 0.1% formic acid in water/acetonitrile (retention time: 8.2 min).
  • Troubleshooting : If impurities persist (e.g., tert-butyl byproducts), add a scavenger resin (e.g., trisamine) during synthesis to sequester excess POCl₃ .

Advanced Research Questions

Q. How do substitutions at the 3-(tert-butyl) and 8-chloro positions affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • tert-Butyl group : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Replacements with smaller alkyl groups (e.g., methyl) reduce potency by 10-fold in kinase inhibition assays.
  • Chloro substituent : Critical for hydrogen bonding with target proteins (e.g., PDE2). Bromo analogs show similar affinity but lower selectivity.
    Data Table :
Substituent (Position)IC₅₀ (PDE2 Inhibition)Selectivity (vs. PDE4)
8-Cl, 3-tBu12 nM>100-fold
8-Br, 3-tBu15 nM50-fold
8-Cl, 3-Me130 nM20-fold

Q. What computational methods predict binding modes of this compound with kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDE2 crystal structure (PDB: 4JD6). The tert-butyl group occupies a hydrophobic pocket (residues Leu102, Phe196), while the chloro moiety forms a halogen bond with Tyr328.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. RMSD < 2 Å confirms sustained binding.
  • Free Energy Calculations : MM-GBSA predicts ΔG = -9.8 kcal/mol, aligning with experimental IC₅₀ values .

Q. How can this compound be functionalized for use in multicomponent reactions?

Methodological Answer:

  • Buchwald-Hartwig Coupling : React with arylboronic acids (Pd(dppf)Cl₂, Cs₂CO₃, 80°C) to introduce aromatic groups at the 7-position.
  • SNAr Reactions : Replace the 8-chloro group with amines (e.g., NH₃ in iPrOH, 110°C, 24 h) for amino derivatives.
  • Click Chemistry : Attach azide-functionalized probes via copper-catalyzed cycloaddition for imaging studies .

Q. What in vitro assays validate its mechanism of action in cancer models?

Methodological Answer:

  • Cell Viability Assays : Treat HEPG2 liver carcinoma cells (72 h, 10 µM) and measure IC₅₀ via MTT. Example result: IC₅₀ = 2.7 µM.
  • Kinase Profiling : Use Eurofins KinaseScan® to identify off-target effects (e.g., 90% inhibition of ABL1 at 1 µM).
  • Apoptosis Markers : Quantify caspase-3/7 activation (Promega Caspase-Glo®) post-treatment .

Troubleshooting & Contradictions

Q. Why do some synthetic routes yield <50% purity, and how can this be resolved?

Methodological Answer: Low purity often stems from:

  • Incomplete Cyclization : Extend reaction time (from 6 h to 12 h) or increase POCl₃ stoichiometry (1.5 eq → 2.0 eq).
  • Byproduct Formation : Add molecular sieves to absorb HCl gas during cyclization.
  • Validation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) .

Q. How to address discrepancies between computational and experimental binding affinities?

Methodological Answer:

  • Solvent Effects : Include explicit water molecules in docking simulations.
  • Protonation States : Use Schrödinger’s Epik to predict dominant tautomers at physiological pH.
  • Ensemble Docking : Test multiple receptor conformations (e.g., from NMR ensembles) to account for flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine
Reactant of Route 2
3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.